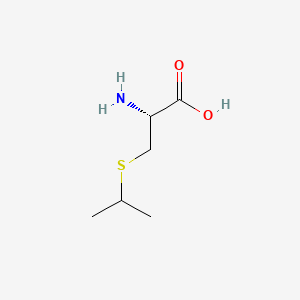
L-Cysteine, S-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is a chiral amino acid derivative with a unique structure that includes a sulfanyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amino acid derivative with a suitable sulfanyl-containing reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(2R)-2-amino-3-methylpropanoic acid: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
5443-40-3 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
RYSXZQIOOACQRG-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)SC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


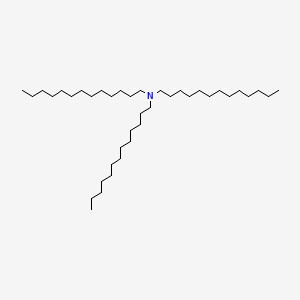
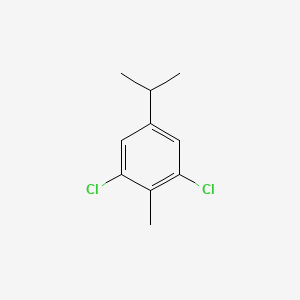
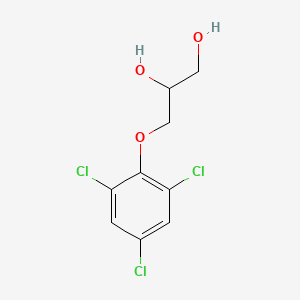

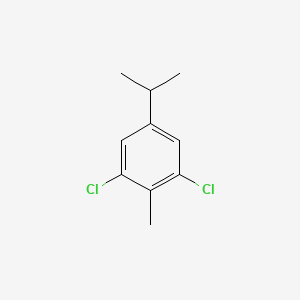
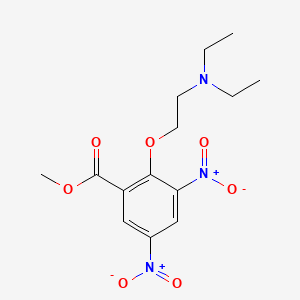
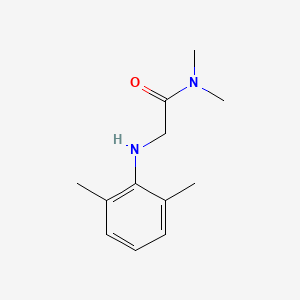

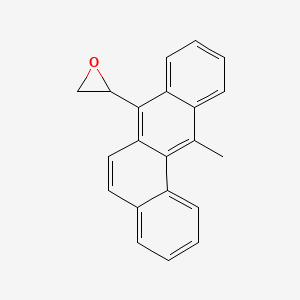
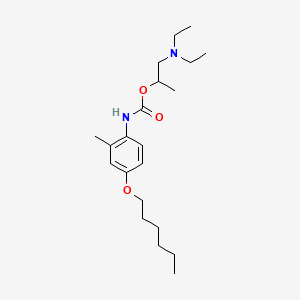
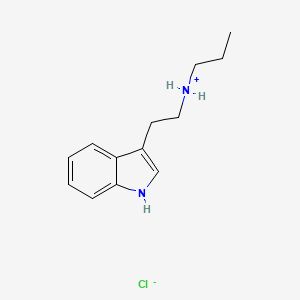
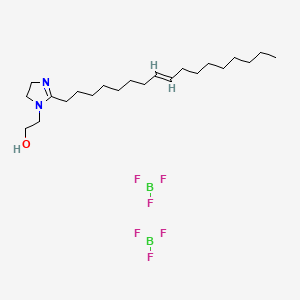
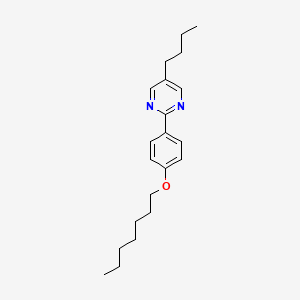
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
